![molecular formula C23H27N3O4 B3805613 methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate](/img/structure/B3805613.png)
methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate
Overview
Description
Methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been studied extensively for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. In drug discovery, methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been shown to inhibit the activity of several enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has also been studied for its anticancer properties, as it has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro. In neuroscience, methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Mechanism of Action
The mechanism of action of methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, which prevents the breakdown of acetylcholine and increases its concentration in the synaptic cleft. methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has also been shown to modulate the activity of the GABA-A receptor by binding to a specific site on the receptor, which enhances its inhibitory effect on neuronal activity.
Biochemical and Physiological Effects
methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor activity, and induction of apoptosis in cancer cells. methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has also been shown to have anxiolytic and sedative effects, which are thought to be mediated by its modulation of the GABA-A receptor.
Advantages and Limitations for Lab Experiments
Methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. However, methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Future Directions
There are several future directions for research on methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as infectious disease and inflammation, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate in animal models and human clinical trials.
properties
IUPAC Name |
methyl 4-[[[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-30-23(29)19-9-7-18(8-10-19)16-25-21(27)15-20-22(28)24-12-14-26(20)13-11-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCINYULBAXGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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